A significant area of scientific research involving apixaban focuses on its efficacy in preventing stroke in patients with atrial fibrillation (AF). AF is a heart rhythm disorder characterized by irregular and often rapid heartbeats. A major complication of AF is the formation of blood clots in the heart's left atrial appendage, which can then travel to the brain and cause a stroke.
Several large-scale clinical trials have evaluated apixaban's effectiveness in preventing stroke in patients with AF. These trials, including the AVK- STUDIES [], ROCKET AF [], and ARISTOTLE studies, demonstrated that apixaban was at least as effective as warfarin in preventing stroke and blood clots in patients with AF, while also exhibiting a lower risk of major bleeding compared to warfarin.
Beyond atrial fibrillation, ongoing scientific research is exploring the potential applications of apixaban for other conditions associated with blood clot formation. Here are two promising areas of investigation:
Health Hazard